1,3,5-trichloro-2-(4-phenylphenyl)benzene
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Overview
Description
1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is an organic compound with the molecular formula C18H11Cl3. It is a derivative of terphenyl, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the central benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Terphenyl compounds are known to interact with various biological targets depending on their functional groups .
Mode of Action
Terphenyl compounds can interact with their targets through various mechanisms, such as binding to proteins or DNA, disrupting cell membranes, or modulating enzymatic activity .
Biochemical Pathways
Terphenyl compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Terphenyl compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of terphenyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- can be synthesized through a Friedel-Crafts reaction, which involves the alkylation or acylation of aromatic compounds in the presence of a Lewis acid catalyst. The reaction typically uses 2,4,6-trichlorobenzoyl chloride as a starting material, which reacts with biphenyl under anhydrous conditions to form the desired product .
Industrial Production Methods
Industrial production of 1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- often involves large-scale Friedel-Crafts reactions. The process requires strict control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,1’2’,1’‘-Terphenyl, 4’-phenyl-: Another derivative of terphenyl with different substitution patterns.
p-terphenyl, 2,4,4″,6-tetrachloro-: A similar compound with four chlorine atoms substituted at different positions.
Uniqueness
1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other terphenyl derivatives may not be suitable.
Properties
IUPAC Name |
1,3,5-trichloro-2-(4-phenylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3/c19-15-10-16(20)18(17(21)11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXACBKNRDMUDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205948 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-61-9 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057346619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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